2-Bromo-5-chlorobenzotrifluoride

Process chemistry Purification Physical properties

2-Bromo-5-chlorobenzotrifluoride (CAS 344-65-0) is a dihalogenated aromatic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol. It exists as a clear, colorless to slightly yellow liquid at room temperature with a melting point of 18-20°C and a boiling point of 179-180°C.

Molecular Formula C7H3BrClF3
Molecular Weight 259.45 g/mol
CAS No. 344-65-0
Cat. No. B1266207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzotrifluoride
CAS344-65-0
Molecular FormulaC7H3BrClF3
Molecular Weight259.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)Br
InChIInChI=1S/C7H3BrClF3/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
InChIKeyOSTIALFVJOFNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chlorobenzotrifluoride CAS 344-65-0: Physical Properties and Core Intermediate Profile


2-Bromo-5-chlorobenzotrifluoride (CAS 344-65-0) is a dihalogenated aromatic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol [1]. It exists as a clear, colorless to slightly yellow liquid at room temperature with a melting point of 18-20°C and a boiling point of 179-180°C . The compound features a trifluoromethyl (-CF₃) group and two distinct halogen substituents—bromine at the 2-position and chlorine at the 5-position relative to the -CF₃ group—which provide orthogonal reactivity handles for sequential functionalization [2]. It is primarily utilized as a versatile building block in pharmaceutical and agrochemical synthesis, enabling the construction of CF₃-containing biaryl and terphenyl scaffolds via cross-coupling chemistry [3].

Why 2-Bromo-5-chlorobenzotrifluoride (CAS 344-65-0) Cannot Be Replaced by Positional Isomers or Other Halogenated Analogs


Generic substitution among halogenated benzotrifluorides is not viable due to significant differences in physicochemical properties and site-selective reactivity that directly impact synthetic outcomes and purification workflows. 2-Bromo-5-chlorobenzotrifluoride exhibits a specific substitution pattern—bromine at position 2, chlorine at position 5 relative to the -CF₃ group—that confers distinct electronic and steric characteristics compared to its positional isomers . This pattern enables orthogonal functionalization: the bromine atom can undergo selective palladium-catalyzed cross-coupling while the chlorine remains intact for subsequent transformations [1]. Furthermore, variations in boiling point (179-180°C vs. 160°C for the 5-fluoro analog) and density (1.759 g/mL vs. 1.726 g/mL for the 3-bromo-4-chloro isomer) affect distillation parameters and gravimetric measurements during scale-up [2]. Substituting without validation can lead to failed site-selectivity in Suzuki-Miyaura reactions, altered chromatographic retention times, and compromised purity profiles [3].

Quantitative Comparative Evidence: 2-Bromo-5-chlorobenzotrifluoride vs. Closest Analogs and Positional Isomers


Boiling Point Differentiation for Distillation-Based Purification: 2-Bromo-5-chlorobenzotrifluoride vs. 2-Bromo-5-fluorobenzotrifluoride

2-Bromo-5-chlorobenzotrifluoride exhibits a boiling point of 179-180°C (lit.), which is approximately 19°C higher than that of its 5-fluoro analog, 2-bromo-5-fluorobenzotrifluoride, which has a reported boiling point of 160.4±35.0°C at 760 mmHg [1]. This difference is sufficient to enable baseline separation via fractional distillation under standard laboratory conditions.

Process chemistry Purification Physical properties

Density Variation Affecting Gravimetric Measurements: 2-Bromo-5-chlorobenzotrifluoride vs. 3-Bromo-4-chlorobenzotrifluoride

The density of 2-bromo-5-chlorobenzotrifluoride is reported as 1.759 g/mL at 25°C (lit.), whereas the positional isomer 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4) has a density of 1.726 g/mL at 25°C (lit.) . This represents a 1.9% difference in density, which translates to a measurable discrepancy in mass when volumetric dispensing is employed.

Analytical chemistry Process scale-up Physical properties

Site-Selective Suzuki-Miyaura Cross-Coupling: Orthogonal Reactivity of Bromine vs. Chlorine in Polyhalogenated Systems

In site-selective Suzuki-Miyaura reactions of dihalogenated trifluoromethyl-benzene derivatives, 1-bromo-4-chloro-2-(trifluoromethyl)benzene (the target compound) undergoes oxidative addition selectively at the C-Br bond, leaving the C-Cl bond intact for subsequent functionalization [1]. The reactions proceed with excellent site-selectivity, and the formation of the regioisomer resulting from C-Cl coupling was not observed under the optimized conditions (Pd(PPh₃)₄, 2 M aq. K₂CO₃, 1,4-dioxane, 80°C, 6 h) [1].

Cross-coupling Palladium catalysis Synthetic methodology

Melting Point Differentiation for Low-Temperature Handling: 2-Bromo-5-chlorobenzotrifluoride vs. 3-Bromo-4-chlorobenzotrifluoride

2-Bromo-5-chlorobenzotrifluoride has a melting point of 18-20°C (lit.), which is approximately 40°C higher than that of 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4), which melts at -23 to -22°C (lit.) . This substantial difference means the target compound remains a low-viscosity liquid at ambient laboratory temperatures, whereas the comparator requires cryogenic storage to prevent solidification.

Physical properties Storage Reaction optimization

Synthetic Yield from 5-Amino-2-bromobenzotrifluoride: Process Viability Benchmark

The synthesis of 2-bromo-5-chlorobenzotrifluoride from 5-amino-2-bromobenzotrifluoride via Sandmeyer-type diazotization and subsequent chlorination with CuCl in concentrated HCl proceeds with a reported yield of 65% under optimized conditions [1]. This yield serves as a process benchmark for evaluating alternative synthetic routes and for cost-of-goods calculations in procurement decisions.

Process chemistry Synthesis optimization Cost efficiency

Lipophilicity (LogP) Comparison: 2-Bromo-5-chlorobenzotrifluoride vs. Non-Halogenated Benzotrifluoride

2-Bromo-5-chlorobenzotrifluoride exhibits a calculated LogP value of 4.12130 , reflecting the combined lipophilic contributions of the trifluoromethyl group and the bromine and chlorine substituents. In contrast, unsubstituted benzotrifluoride (α,α,α-trifluorotoluene, CAS 98-08-8) has a LogP of approximately 2.9 [1], representing a >1.2 LogP unit increase attributable to the halogen substituents.

Drug design ADME properties Medicinal chemistry

Validated Application Scenarios for 2-Bromo-5-chlorobenzotrifluoride (CAS 344-65-0) Based on Comparative Evidence


Pharmaceutical Intermediate for CF₃-Containing Biaryl Scaffolds via Orthogonal Cross-Coupling

The site-selective Suzuki-Miyaura reactivity of 2-bromo-5-chlorobenzotrifluoride—where the C-Br bond undergoes preferential oxidative addition while the C-Cl bond remains intact—enables the sequential construction of trifluoromethylated biaryl and teraryl pharmacophores without protecting group manipulations [1]. This is particularly valuable for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and antiviral agents where the CF₃ group enhances metabolic stability and binding affinity. The compound has been specifically employed in the preparation of 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, a pyridine derivative with potential pharmaceutical relevance .

Agrochemical Building Block Requiring High-Purity Distillation Fractions

With a boiling point of 179-180°C—approximately 19°C higher than its 5-fluoro analog [1]—2-bromo-5-chlorobenzotrifluoride is amenable to fractional distillation for removal of volatile impurities. This property supports the stringent purity requirements of agrochemical active ingredient synthesis, where residual solvents or halogenated by-products can impact formulation stability and regulatory compliance. The compound's LogP of 4.12 aligns with the lipophilicity requirements for foliar-applied herbicides and fungicides, facilitating cuticular penetration in crop protection applications.

Process Chemistry Scale-Up with Gravimetric Accuracy Requirements

The density of 2-bromo-5-chlorobenzotrifluoride (1.759 g/mL at 25°C) differs by 1.9% from the 3-bromo-4-chloro positional isomer (1.726 g/mL) [1]. In kilogram-scale production where reagents are volumetrically dispensed, this density distinction prevents stoichiometric errors that could compromise yield and purity. The compound's melting point of 18-20°C ensures it remains a free-flowing liquid under standard plant conditions, eliminating the need for heated transfer lines or jacketed storage vessels that would be required for higher-melting analogs.

Late-Stage Functionalization in Drug Discovery for CNS-Penetrant Candidates

The calculated LogP of 4.12 for 2-bromo-5-chlorobenzotrifluoride [1] represents a >1.2 LogP unit increase over unsubstituted benzotrifluoride, correlating with enhanced blood-brain barrier permeability. This property makes the compound an attractive building block for CNS drug discovery programs where trifluoromethyl substitution is a validated strategy for improving brain exposure . The orthogonal Br/Cl reactivity further enables modular diversification of lead compounds during structure-activity relationship (SAR) exploration, accelerating hit-to-lead optimization timelines.

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